4,4,5,5-Tetramethyl-2-(2-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2-nitro-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H15BF3NO4 and its molecular weight is 317.071. The purity is usually 95%.
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Scientific Research Applications
Serine Protease Inhibition : Spencer et al. (2002) synthesized derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, investigating their inhibitory activity against serine proteases including thrombin, without significant S–B or N–B coordination (Spencer et al., 2002).
LCD Technology and Neurodegenerative Disease Therapeutics : Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives for potential use in LCD technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Molecular Structure Analysis : Coombs et al. (2006) prepared a specific derivative of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, conducting a single crystal X-ray diffraction study to understand its molecular structure (Coombs et al., 2006).
Polymer Synthesis for Electronics : Yokozawa et al. (2011) explored the Suzuki-Miyaura coupling polymerization of a related compound, suggesting applications in creating materials for electronics (Yokozawa et al., 2011).
Fluorescent Probes for Biological Applications : Nie et al. (2020) designed and synthesized a 4-substituted pyrene derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane for sensitive and selective detection of H2O2 in living cells (Nie et al., 2020).
Electrochemical Analyses in Organic Chemistry : Tanigawa et al. (2016) conducted electrochemical analyses on sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, revealing insights into their oxidation potential and reaction mechanisms (Tanigawa et al., 2016).
Mechanism of Action
Target of Action
It is known that organoboron compounds, such as this one, are often used in organic synthesis and have a wide range of applications in pharmacy and biology .
Mode of Action
The compound can be synthesized through nucleophilic and amidation reactions . It is an organic intermediate with borate and sulfonamide groups .
Biochemical Pathways
Organoboron compounds are known to be involved in various transformation processes due to their high reactivity .
Result of Action
Organoboron compounds are known to be used as enzyme inhibitors or specific ligand drugs .
Action Environment
It is known that boronic ester bonds, which this compound possesses, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)9-7-8(13(15,16)17)5-6-10(9)18(19)20/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGBEGMKLJECCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675090 |
Source
|
Record name | 4,4,5,5-Tetramethyl-2-[2-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-26-4 |
Source
|
Record name | 4,4,5,5-Tetramethyl-2-[2-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-[2-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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